molecular formula C21H20N2O4 B15042947 N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B15042947
M. Wt: 364.4 g/mol
InChI Key: ZFRBKQVAXYRFDI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylphenyl group, an isoindole moiety, and a methylbutanamide chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindole ring.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst like aluminum chloride.

    Formation of the Methylbutanamide Chain: This step involves the reaction of the intermediate compound with a suitable alkylating agent to introduce the methylbutanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.

    N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide: Similar structure with a pentanamide chain instead of a butanamide chain.

Uniqueness

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is unique due to its specific combination of functional groups and molecular architecture

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-8-6-7-14(11-15)13(3)24)23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25)

InChI Key

ZFRBKQVAXYRFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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